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Introduction

Ruzinurad (also known as SHR4640) is a potent and selective inhibitor of the urate transporter
1 (URAT1).[1] Developed by Jiangsu Hengrui Pharmaceuticals Co., Ltd., Ruzinurad is under
investigation for the treatment of hyperuricemia and gout.[1] Hyperuricemia, a condition
characterized by elevated levels of uric acid in the blood, is a primary risk factor for the
development of gout, a painful inflammatory arthritis. Ruzinurad's mechanism of action centers
on the inhibition of URATL in the kidneys, a transporter responsible for the majority of uric acid
reabsorption.[2] By blocking URAT1, Ruzinurad increases the urinary excretion of uric acid,
thereby lowering serum uric acid (SUA) levels.[2]

These application notes provide a comprehensive overview of the methodologies for evaluating
the in vivo efficacy of Ruzinurad in established rodent models of hyperuricemia. While specific
preclinical data from rodent studies with Ruzinurad are not extensively published in the public
domain, this document outlines the standard and validated protocols used for assessing
compounds of this class.

Mechanism of Action: URAT1 Inhibition

Ruzinurad selectively targets the URAT1 transporter located on the apical membrane of renal
proximal tubule cells.[2] URAT1 is a key component of the renal machinery for maintaining uric
acid homeostasis.[3][4] In humans, approximately 90% of filtered uric acid is reabsorbed, with
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URAT1 playing a major role in this process.[4] By inhibiting URAT1, Ruzinurad effectively
reduces the reabsorption of uric acid from the glomerular filtrate back into the bloodstream,
leading to increased renal excretion of uric acid and a subsequent reduction in serum uric acid
levels.[2]
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Fig 1. Mechanism of Action of Ruzinurad.
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In Vivo Efficacy Data (Human Clinical Trials)

While specific quantitative data from rodent models are not publicly available, the efficacy of

Ruzinurad has been demonstrated in human clinical trials. The following tables summarize the

key findings from a phase Il study in subjects with hyperuricemia.

Table 1: Percentage Reduction in Serum Uric Acid (SUA) in Humans

Treatment Group

Mean Percent Reduction in sUA from
Baseline (Week 5)

Placebo 5.9%

Ruzinurad (5 mg) 32.7%
Ruzinurad (10 mg) 46.8%
Benzbromarone (50 mg) 41.8%

Data from a randomized controlled phase Il study in Chinese subjects with hyperuricemia.[5]

Table 2: Proportion of Human Subjects Achieving Target sUA Levels (<360 pmol/L)

Treatment Group

Percentage of Subjects Achieving Target
sUA (Week 5)

Placebo 0%

Ruzinurad (5 mg) 32.5%
Ruzinurad (10 mg) 72.5%
Benzbromarone (50 mg) 61.5%

Data from a randomized controlled phase Il study in Chinese subjects with hyperuricemia.[5]

Experimental Protocols for Rodent Models of

Hyperuricemia
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The following protocols describe the induction of hyperuricemia in rodents, which are standard
models for assessing the efficacy of urate-lowering agents like Ruzinurad.

Protocol 1: Potassium Oxonate and Hypoxanthine-
Induced Hyperuricemia in Mice

This is a widely used and reproducible model for inducing acute hyperuricemia.
Materials:

e Male Kunming mice (or other suitable strain), 6-8 weeks old

» Potassium Oxonate (Uricase inhibitor)

o Hypoxanthine (Uric acid precursor)

e Vehicle (e.g., 0.5% Carboxymethylcellulose sodium - CMC-Na)

e Ruzinurad

» Positive control (e.g., Allopurinol or Benzbromarone)

» Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
» Uric acid assay kit

Procedure:

e Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory
conditions (22 £ 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

e Grouping: Randomly divide the mice into the following groups (n=8-10 per group):

(¢]

Normal Control (Vehicle only)

[¢]

Model Control (Vehicle + Inducers)

[¢]

Ruzinurad (Low, Medium, High doses) + Inducers
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o Positive Control + Inducers

Induction of Hyperuricemia:

o Administer potassium oxonate (e.g., 250 mg/kg) intraperitoneally (i.p.) to all groups except
the Normal Control group.

o One hour after potassium oxonate administration, administer hypoxanthine (e.g., 300
mg/kg) by oral gavage to the same groups.

Drug Administration:

o Administer the respective doses of Ruzinurad, positive control, or vehicle by oral gavage
30 minutes before the administration of hypoxanthine.

Blood Sampling:

o Collect blood samples from the retro-orbital plexus or tail vein at 2-4 hours after
hypoxanthine administration.

Serum Uric Acid Measurement:
o Allow the blood to clot and then centrifuge to obtain serum.

o Measure the serum uric acid concentration using a commercial uric acid assay kit
according to the manufacturer's instructions.

Data Analysis:
o Calculate the mean serum uric acid levels for each group.

o Determine the percentage reduction in serum uric acid for the treatment groups compared
to the model control group.

o Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to assess the
significance of the results.
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Fig 2. Workflow for Acute Hyperuricemia Model.
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Protocol 2: Adenine-Induced Hyperuricemia and
Nephropathy in Rats

This model induces a more chronic state of hyperuricemia and can be used to assess the long-
term efficacy and renal-protective effects of Ruzinurad.

Materials:

Male Sprague-Dawley rats, 6-8 weeks old

e Adenine

e Vehicle (e.g., 0.5% CMC-Na)

¢ Ruzinurad

» Positive control (e.g., Febuxostat)

» Metabolic cages

e Blood and urine collection supplies

» Uric acid, creatinine, and BUN assay kits

» Histopathology supplies

Procedure:

Animal Acclimatization: Acclimatize rats for at least one week.

Grouping: Randomly divide the rats into groups as described in Protocol 1.

Induction of Hyperuricemia:

o Administer adenine (e.g., 100-200 mg/kg) mixed with the feed or by oral gavage daily for
2-4 weeks.

Drug Administration:
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o Administer the respective doses of Ruzinurad, positive control, or vehicle by oral gavage
daily, concurrently with the adenine administration.

o Sample Collection (Weekly):

o Collect blood samples via the tail vein to monitor serum uric acid, creatinine, and blood
urea nitrogen (BUN) levels.

o House the rats in metabolic cages for 24 hours to collect urine for the measurement of uric
acid and creatinine excretion.

o Terminal Procedures (End of Study):
o Collect final blood and urine samples.

o Euthanize the rats and harvest the kidneys for histopathological examination (e.g., H&E
and Masson's trichrome staining) to assess renal damage.

e Data Analysis:

[¢]

Analyze the time-course changes in serum and urine biochemical parameters.

Calculate the fractional excretion of uric acid.

[¢]

[e]

Score the kidney sections for pathological changes.

o

Perform appropriate statistical analysis.

Data Presentation

The quantitative data obtained from the rodent efficacy studies should be summarized in clear
and structured tables for easy comparison. Below is a template for data presentation.

Table 3: Template for In Vivo Efficacy of Ruzinurad in a Rodent Model of Hyperuricemia
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S D Serum Uric Acid % Inhibifion c-)f
(umoliL) Hyperuricemia

Normal Control

Model Control - 0%

Ruzinurad Low

Ruzinurad Medium

Ruzinurad High

Positive Control [Dose]

Conclusion

Ruzinurad is a promising selective URATL1 inhibitor for the management of hyperuricemia and
gout. The experimental protocols detailed in these application notes provide a robust
framework for the in vivo evaluation of Ruzinurad's efficacy in established rodent models.
While specific preclinical data for Ruzinurad in these models are not widely available, the
provided human clinical trial data demonstrates its potent urate-lowering effects. Researchers
are encouraged to utilize these protocols to generate further preclinical data to fully
characterize the in vivo pharmacological profile of Ruzinurad.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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